molecular formula C12H17NO B8431106 1-[6-tert-Butylpyridin-3-yl]propan-1-one

1-[6-tert-Butylpyridin-3-yl]propan-1-one

Cat. No.: B8431106
M. Wt: 191.27 g/mol
InChI Key: JKKIPTYTTTYWGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-tert-Butylpyridin-3-yl]propan-1-one is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(6-tert-butylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C12H17NO/c1-5-10(14)9-6-7-11(13-8-9)12(2,3)4/h6-8H,5H2,1-4H3

InChI Key

JKKIPTYTTTYWGL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 10% sulphuric acid aqueous solution (22 ml) of 3-propionylpyridine (Lancaster, 2.70 g, 20 mmol), trimethylacetic acid (10.21 g, 0.1 mol), silver nitrate (0.68 g, 4 mmol) and ammonium persulfate in water (36 ml) were added and the mixture was stirred for 1.5 hours at 70° C. Then, the mixture was basified with 25% ammonia solution (pH=9-10) and extracted with DCM. The organic layer was washed with brine and dried over sodium sulfate. Removal of the solvent gave a residue, which was purified by column chromatography, eluting with hexane/EtOAc (5:1), to give the title compound (3.75 g, 98%) as a yellow oil.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10.21 g
Type
reactant
Reaction Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0.68 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

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